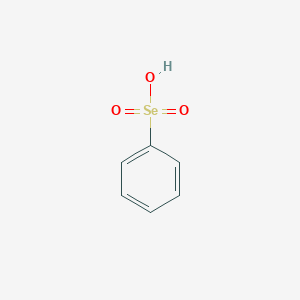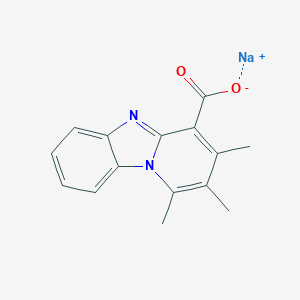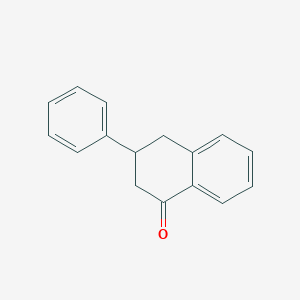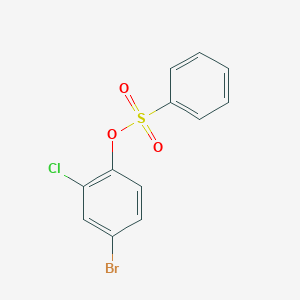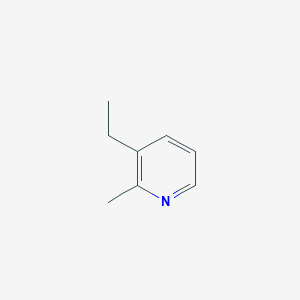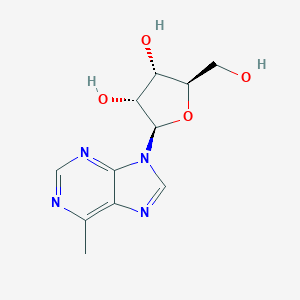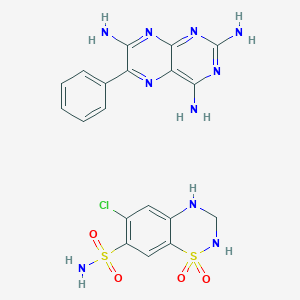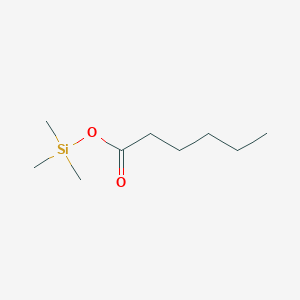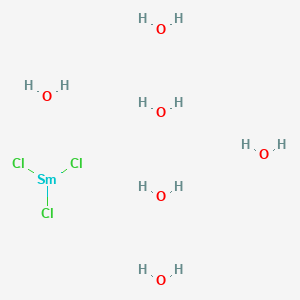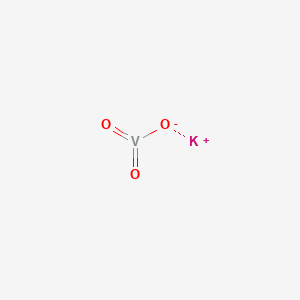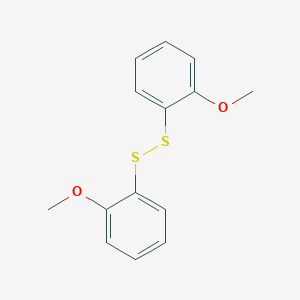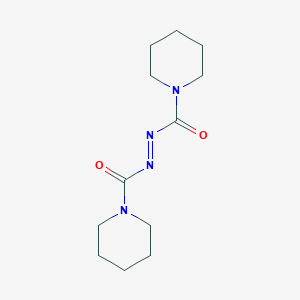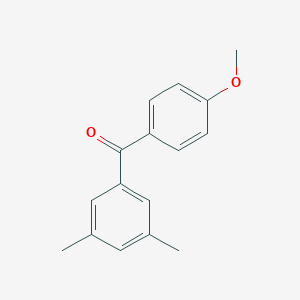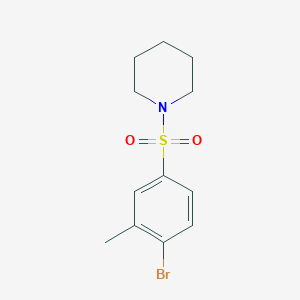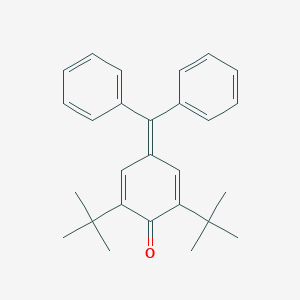
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one, also known as dibenzalacetone, is a yellow crystalline solid that is widely used in scientific research. It has a unique structure that makes it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone varies depending on the application. In coordination chemistry, it acts as a bidentate ligand, where it can coordinate to a metal ion through two oxygen atoms. In photodynamic therapy, it acts as a photosensitizer, where it can generate singlet oxygen upon exposure to light. In organic synthesis, it acts as a nucleophile, where it can attack electrophilic carbonyl groups to form carbon-carbon bonds.
生化和生理效应
Dibenzalacetone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, where it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, where it can inhibit the production of inflammatory cytokines. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been shown to have anticancer properties, where it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
Dibenzalacetone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in small quantities. However, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light, which can lead to degradation over time.
未来方向
There are several future directions for research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone. One direction is to explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, research can be conducted on the use of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds in complex molecules.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone is a versatile compound that has many applications in scientific research. Its unique structure and properties make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has several advantages for lab experiments. Further research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone can lead to new discoveries and applications in the future.
合成方法
The synthesis of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the carbonyl group of the benzaldehyde reacts with the alpha-carbon of the acetone to form a carbon-carbon double bond. The resulting product is 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone, which can be purified through recrystallization.
科学研究应用
Dibenzalacetone has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, where it can form complexes with metal ions. It has also been used as a photosensitizer in photodynamic therapy, where it can generate singlet oxygen upon exposure to light. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been used as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds.
属性
CAS 编号 |
13131-76-5 |
|---|---|
产品名称 |
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one |
分子式 |
C27H30O |
分子量 |
370.5 g/mol |
IUPAC 名称 |
4-benzhydrylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H30O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI 键 |
YYCJKXQRAPJWCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
其他 CAS 编号 |
13131-76-5 |
同义词 |
1-Isobutyl-3,5-dimethylcyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



